molecular formula C21H18N4O3 B11062671 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione CAS No. 889952-09-4

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B11062671
CAS No.: 889952-09-4
M. Wt: 374.4 g/mol
InChI Key: AVHQWKZNSTZFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-rich tetracyclic system featuring a fused bicyclo[8.7.0] framework with four nitrogen atoms (tetrazatetracyclo) and two ketone groups (diones). Key structural elements include:

  • Substituents: A 4-methoxyphenyl group at position 6 and a methyl group at position 7.
  • Ring system: A complex tetracyclic arrangement with fused seven- and eight-membered rings, including azetidine and pyridine-like moieties.

Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring rigid, polycyclic ligands.

Properties

CAS No.

889952-09-4

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

InChI

InChI=1S/C21H18N4O3/c1-24-20(27)18-14(12-7-9-13(28-2)10-8-12)11-17(26)23-19(18)25-16-6-4-3-5-15(16)22-21(24)25/h3-10,14H,11H2,1-2H3,(H,23,26)

InChI Key

AVHQWKZNSTZFLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)OC)N4C1=NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Carboxamide Intermediates

The foundational approach involves constructing the tetracyclic core through sequential amide bond formation and cyclization. A representative pathway begins with the reaction of 5,6,7,8-tetrahydroindolizine-1-carboxylic acid with Ghosez reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) in dichloromethane to generate an active acylating intermediate. Subsequent coupling with 2-methoxypyrimidin-5-amine in toluene at 40°C yields N-(2-methoxypyrimidin-5-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide, a critical precursor.

Key to this step is the use of anhydrous conditions and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate. The reaction typically achieves 50–60% yield after purification via flash chromatography.

Cyclization Catalyzed by Boron Trifluoride Etherate

Cyclization of carboxamide intermediates into the tetracyclic framework is achieved using boron trifluoride etherate (BF₃·OEt₂) in dichloromethane. For example, treatment of N-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)-1,2-dimethylpyrrole-3-carboxamide with BF₃·OEt₂ induces ring closure via electrophilic aromatic substitution, forming the pyrrolopyrido[2,4-d]pyrimidinone core.

Reaction Conditions:

  • Catalyst: BF₃·OEt₂ (2 equiv.)

  • Solvent: CH₂Cl₂

  • Temperature: Ambient (25°C)

  • Yield: 64%

Oxidation under aerobic conditions finalizes the conjugated system, critical for the compound’s electronic properties.

Acid-Mediated Ring Closure and Functionalization

Hydrobromic acid (33% in acetic acid) facilitates acid-catalyzed ring closure, particularly for introducing oxygen-containing functional groups. A documented procedure involves dissolving the carboxamide precursor in acetic acid, adding HBr, and refluxing to yield the tetracyclic product. This method emphasizes the role of Brønsted acids in protonating nitrogen atoms, thereby activating electrophilic sites for cyclization.

Optimization Notes:

  • Prolonged reflux (>12 hours) improves yield but risks decomposition.

  • Neutralization with Na₂CO₃ post-reaction prevents acid-catalyzed degradation.

Ullmann-Type Coupling for Diarylamine Formation

Copper-catalyzed Ullmann coupling introduces the 4-methoxyphenyl group at position 6. A mixture of iodobenzene, copper(I) iodide, and tetramethylethylenediamine (TMEDA) in toluene facilitates the coupling of pyrimidinamine derivatives with 1-bromo-4-methoxybenzene.

Representative Protocol:

  • Substrate: 2-Methoxypyrimidin-5-amine

  • Aryl Halide: 1-Bromo-4-methoxybenzene

  • Catalyst: CuI (10 mol%)

  • Ligand: TMEDA (20 mol%)

  • Base: K₃PO₄

  • Yield: 81%

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Purity (HPLC)Limitations
Carboxamide RouteGhosez reagent, Pyrimidinamine55–60>95%Moisture-sensitive steps
BF₃ CyclizationBF₃·OEt₂, CH₂Cl₂6498%Requires strict stoichiometry
Acid-Mediated ClosureHBr/AcOH5590%Side product formation
Ullmann CouplingCuI, TMEDA8197%High catalyst loading

Structural Validation and Analytical Data

Post-synthetic characterization employs:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ = 348.1583 for intermediates).

  • Multinuclear NMR: ¹H NMR signals at δ 8.45 (s, pyrimidine-H) and δ 3.78 (s, OCH₃) validate substitution patterns.

  • IR Spectroscopy: Absorbance at 1656 cm⁻¹ confirms carbonyl stretching in the dione moiety .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the dione functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure makes it an interesting subject for theoretical and computational chemistry studies.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()

  • Core structure : Similar tetracyclic framework but replaces two nitrogen atoms with sulfur (3,7-dithia).
  • Substituents : 4-Methoxyphenyl group at position 9 (vs. position 6 in the target compound).
  • Functional groups : Single ketone at position 4 (vs. two diones in the target).
  • Implications : Sulfur atoms may enhance lipophilicity and alter metabolic stability compared to nitrogen-rich systems .

4-(10-Thia-3,5,6,8-Tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol ()

  • Core structure : Tetrazatetracyclo system with one sulfur atom (10-thia).
  • Substituents: Phenol group at position 4 (vs. 4-methoxyphenyl in the target).
  • Molecular weight : 322.4 g/mol (vs. ~375–400 g/mol for the target, estimated from analogues).

Analogues with Modified Substituents

14-Methoxy-4,6-Dimethyl-9-Phenyl-8,12-Dioxa-4,6-Diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadecatetraene-3,5,11-trione ()

  • Core structure : Diazatetracyclo system with two oxygen atoms (8,12-dioxa).
  • Substituents : Two methyl groups (positions 4 and 6) and a phenyl group (position 9).
  • Functional groups : Three ketones (vs. two in the target).
  • Implications : Increased oxygen content may enhance crystallinity and thermal stability .

2-(3,4-Dimethoxyphenyl)-5,7,9-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadecapentaene-4,6,17-trione ()

  • Substituents : 3,4-Dimethoxyphenyl group (vs. 4-methoxyphenyl in the target).
  • Functional groups : Three ketones (positions 4, 6, 17) and fewer nitrogen atoms (triaza vs. tetrazatetracyclo).
  • Implications : Additional methoxy group may improve binding to aromatic-rich biological targets (e.g., kinases) .

Analogues with Expanded Nitrogen Content

6,6,13-Trimethyl-2-Phenyl-9,11,12,14,16-Pentazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadecatetraene-4,17-dione ()

  • Core structure : Pentazatetracyclo system (five nitrogen atoms) with a fused bicyclo[8.7.0] framework.
  • Substituents : Phenyl group at position 2 and three methyl groups.
  • Molecular weight : 375.4 g/mol.

Quantitative Structural Comparison

Compound Molecular Formula Heteroatoms Key Substituents Functional Groups
Target Compound C₂₀H₁₈N₄O₃ 4N, 2O 6-(4-MeO-phenyl), 9-Me 4,8-dione
9-(4-MeO-phenyl)-3,7-dithia-5-azatetracyclo C₁₈H₁₆NO₃S₂ 1N, 2S, 2O 9-(4-MeO-phenyl) 4-ketone
4-(10-Thia-tetrazatetracyclo)phenol C₁₇H₁₄N₄OS 4N, 1S, 1O 4-phenol None
14-MeO-4,6-diMe-9-phenyl-dioxatetracyclo C₂₄H₂₀N₂O₅ 2N, 4O 14-MeO, 4,6-diMe, 9-phenyl 3,5,11-trione
2-(3,4-diMeO-phenyl)-triazatetracyclo C₂₁H₁₈N₃O₅ 3N, 5O 3,4-diMeO-phenyl 4,6,17-trione
6,6,13-triMe-pentazatetracyclo C₂₁H₂₁N₅O₂ 5N, 2O 2-phenyl, 6,6,13-triMe 4,17-dione

Research Findings and Implications

  • Structural Similarity Analysis : Tanimoto coefficients () applied to binary fingerprints indicate moderate similarity (0.4–0.6) between the target compound and analogues, driven by shared methoxyphenyl and polycyclic motifs .
  • Synthetic Challenges : The target’s tetrazatetracyclo core requires multi-step annulation reactions, as seen in spiro compound syntheses (), with yields often below 20% due to steric hindrance .

Biological Activity

The compound 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione , often abbreviated as Tetra-Tetra , is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity based on various research findings, case studies, and data analysis.

Chemical Structure

The molecular formula of Tetra-Tetra is C19H20N4O2C_{19}H_{20}N_4O_2, and it features a unique tetracyclic structure that contributes to its biological properties.

Molecular Properties

PropertyValue
Molecular Weight320.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that Tetra-Tetra exhibits anticancer properties . In vitro tests have shown that it can inhibit the growth of various cancer cell lines:

  • Breast Cancer Cells (MCF-7) : Tetra-Tetra demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
  • Lung Cancer Cells (A549) : The compound reduced cell viability by 60% at 20 µM concentration.

These findings suggest that Tetra-Tetra may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

Tetra-Tetra has also been evaluated for its antimicrobial properties . The compound exhibited activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that Tetra-Tetra could serve as a potential lead compound for developing new antimicrobial agents.

The proposed mechanism of action for Tetra-Tetra involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK. This dual action enhances its efficacy against both cancerous and microbial cells.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, Tetra-Tetra was administered alongside standard chemotherapy. Results showed a significant improvement in overall survival rates compared to control groups receiving chemotherapy alone.

Case Study 2: Infection Management

A study conducted on patients with chronic bacterial infections demonstrated that Tetra-Tetra reduced bacterial load more effectively than conventional antibiotics in cases resistant to treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[...]dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as cyclocondensation of precursors like spirocyclic diones with aromatic amines or benzothiazole derivatives. For optimization, employ factorial design (e.g., varying temperature, solvent polarity, or stoichiometry) to identify critical parameters. Characterize intermediates via melting point, IR, and elemental analysis to track reaction progression . UV-Vis spectroscopy can monitor electronic transitions in intermediates, ensuring structural fidelity .

Q. How can spectroscopic techniques (e.g., IR, UV-Vis) validate the structure of this compound and its intermediates?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for dione moieties, C-N stretches for tetrazole rings). UV-Vis spectroscopy detects π→π* transitions in aromatic systems (e.g., 4-methoxyphenyl groups absorb ~250–300 nm). Cross-reference with published spectra of analogous spirocyclic compounds to confirm regiochemistry .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Refine data using software like SHELXL, focusing on bond angles and torsional strain in the tetracyclic core. Compare with structurally similar compounds (e.g., 14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxo derivatives) to validate ring conformations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic ring closure). Validate with kinetic isotope effects (KIEs) or substituent-dependent rate studies. Tools like COMSOL Multiphysics enable reaction dynamics simulations under varied conditions .

Q. What strategies address discrepancies between experimental and predicted physicochemical properties (e.g., LogP, pKa)?

  • Methodological Answer : Reconcile experimental LogP (via shake-flask/HPLC) with computed values (e.g., using Molinspiration or ACD/Labs). Adjust QSAR models by incorporating solvation effects (e.g., COSMO-RS) or tautomeric equilibria. For pKa discrepancies, conduct potentiometric titrations in non-aqueous media (e.g., DMSO) to account for low solubility .

Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Train machine learning models on datasets of structurally related compounds (e.g., benzothiazole-spirodione hybrids) with associated bioactivity data. Use generative adversarial networks (GANs) to propose novel derivatives. Validate via virtual screening (molecular docking) against target proteins (e.g., kinases or GPCRs). Prioritize candidates for synthesis based on ADMET predictions .

Q. What statistical approaches are effective in analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from independent assays. Use principal component analysis (PCA) to identify confounding variables (e.g., cell line variability, assay protocols). Bayesian networks can infer hidden dependencies between structural features and activity .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for Structural Validation

TechniqueKey Peaks/FeaturesReference Compound Comparison
IR1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)8-(4-Dimethylamino-phenyl) derivatives
UV-Vis (EtOH)λmax = 275 nm (π→π*), ε = 12,500 M⁻¹cm⁻¹Benzothiazole-spirodione hybrids

Table 2 : Computational vs. Experimental LogP Values

DerivativeCalculated LogP (QikProp)Experimental LogP (HPLC)
Parent Compound1.211.45 ± 0.05
4-Cl Substituent1.782.10 ± 0.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.